molecular formula C24H25N7O4S3 B2527629 4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 310449-11-7

4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2527629
CAS No.: 310449-11-7
M. Wt: 571.69
InChI Key: WYAGMMYWUUHXMD-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzamide core, a triazole ring, and a thiazole moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiazole moiety, and the final coupling with the benzamide core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

    Materials Science: The compound’s chemical properties can be exploited in the development of advanced materials with specific functionalities.

    Biological Research: It can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, depending on the context of its use.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological activities. Its structure incorporates a dimethylsulfamoyl group, a benzamide moiety, and a triazole ring, which are known to influence various biological processes.

Chemical Structure

The IUPAC name of the compound indicates its complex structure, which can be represented as follows:

C19H22N4O3S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, compounds with triazole and thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the substituents on the triazole ring can enhance activity. For example, a related compound exhibited an IC50 value of 0.3 µM against ALL cancer cells, indicating potent cytotoxicity .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes involved in metabolic processes. Research into similar compounds has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For instance, derivatives with similar functional groups were found to exhibit IC50 values ranging from 1.54 µM to 16.1 µM against MAOs . This indicates that the compound may also exhibit enzyme inhibition properties that could be explored further.

Study 1: Antiproliferative Effects

In a study focusing on antiproliferative effects, compounds similar to the one were tested against several cancer cell lines. The results indicated that modifications to the benzamide and sulfamoyl groups significantly influenced their activity. The most potent derivative showed a 25-fold increase in activity compared to standard treatments .

Study 2: Enzyme Activity Evaluation

Another investigation assessed the enzyme inhibition potential of related compounds. The study found that specific structural features enhanced the inhibitory activity against AChE and BACE-1 enzymes. The compounds were characterized as reversible competitive inhibitors with K_i values indicating strong binding affinity .

Data Tables

Biological Activity IC50 Value (µM) Reference
Anticancer (ALL cells)0.3
MAO-A Inhibition1.54
MAO-B Inhibition3.64
AChE Inhibition16.1

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4S3/c1-16-5-4-6-18(13-16)31-20(28-29-24(31)37-15-21(32)27-23-25-11-12-36-23)14-26-22(33)17-7-9-19(10-8-17)38(34,35)30(2)3/h4-13H,14-15H2,1-3H3,(H,26,33)(H,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAGMMYWUUHXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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